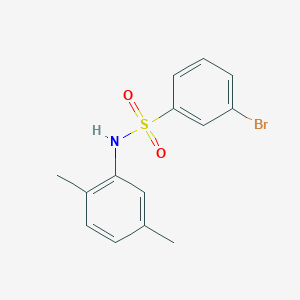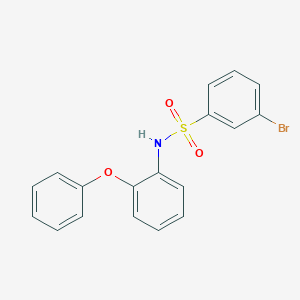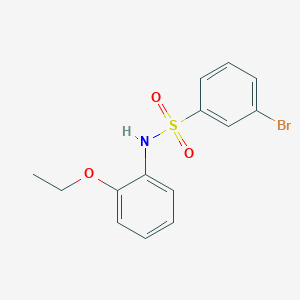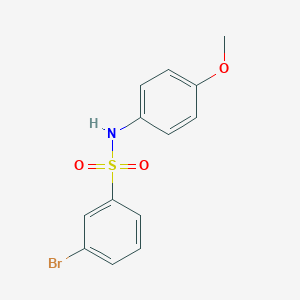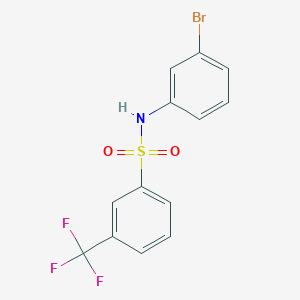![molecular formula C14H18FNO4S B262876 Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B262876.png)
Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate, also known as EFPC, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the sulfonyl-containing piperidine carboxylate family of compounds, which have been shown to have a variety of biological activities. EFPC is of particular interest due to its potential use as a pharmacological tool to study the role of sulfonyl-containing compounds in biological systems.
作用機序
The exact mechanism of action of Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate is not fully understood. However, it is thought to act by inhibiting the activity of sulfonyl-containing enzymes, which are involved in a variety of biological processes.
Biochemical and Physiological Effects:
Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of carbonic anhydrase, as mentioned above. Additionally, it has been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
One advantage of using Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have a variety of biological activities, making it a potentially useful pharmacological tool. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are a number of potential future directions for research on Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate. One area of interest is investigating its potential as a therapeutic agent for conditions such as glaucoma and epilepsy. Additionally, further studies could be conducted to better understand its mechanism of action and to identify other biological targets that it may interact with. Finally, research could be conducted to develop more efficient synthesis methods for Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate and related compounds.
合成法
Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate can be synthesized using a variety of methods, including the reaction of 2-fluorobenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate has been used in a number of scientific studies to investigate its potential as a pharmacological tool. One study examined the effects of Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate on the activity of the sulfonyl-containing enzyme carbonic anhydrase. The results showed that Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate was able to inhibit the activity of this enzyme, suggesting that it may have potential as a therapeutic agent for conditions such as glaucoma and epilepsy.
特性
製品名 |
Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate |
|---|---|
分子式 |
C14H18FNO4S |
分子量 |
315.36 g/mol |
IUPAC名 |
ethyl 1-(2-fluorophenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H18FNO4S/c1-2-20-14(17)11-7-9-16(10-8-11)21(18,19)13-6-4-3-5-12(13)15/h3-6,11H,2,7-10H2,1H3 |
InChIキー |
OGYNXGVOBYSISJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F |
正規SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




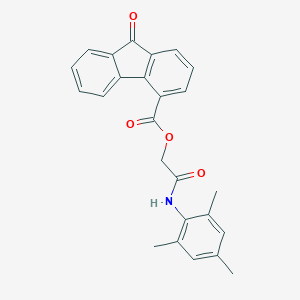

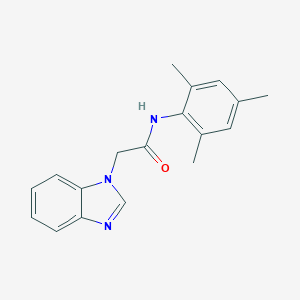


![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
